N-[4-(benzyloxy)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-[4-(BENZYLOXY)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a methanesulfonyl group, and a piperidine carboxamide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate to form 4-(benzyloxy)phenol.
Introduction of the methanesulfonyl group: The benzyloxyphenyl intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Formation of the piperidine carboxamide: The final step involves the reaction of the methanesulfonyl intermediate with piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(BENZYLOXY)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoquinone derivative.
Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoquinone derivatives, while reduction of the methanesulfonyl group can produce thiol derivatives.
Scientific Research Applications
N-[4-(BENZYLOXY)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with hydrophobic pockets in proteins, while the methanesulfonyl group can form covalent bonds with nucleophilic residues. The piperidine ring can enhance the binding affinity and specificity of the compound for its targets .
Comparison with Similar Compounds
Similar Compounds
N-(4-(BENZYLOXY)PHENYL)-2-BROMOBENZAMIDE: This compound has a similar benzyloxyphenyl group but differs in the presence of a bromobenzamide moiety.
4-(BENZYLOXY)PHENOL: This compound shares the benzyloxyphenyl group but lacks the methanesulfonyl and piperidine carboxamide groups.
Uniqueness
N-[4-(BENZYLOXY)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C27H30N2O4S |
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Molecular Weight |
478.6 g/mol |
IUPAC Name |
1-[(2-methylphenyl)methylsulfonyl]-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C27H30N2O4S/c1-21-7-5-6-10-24(21)20-34(31,32)29-17-15-23(16-18-29)27(30)28-25-11-13-26(14-12-25)33-19-22-8-3-2-4-9-22/h2-14,23H,15-20H2,1H3,(H,28,30) |
InChI Key |
FCNIBLUJRRPMGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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